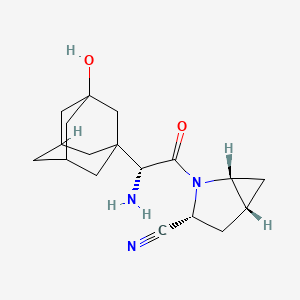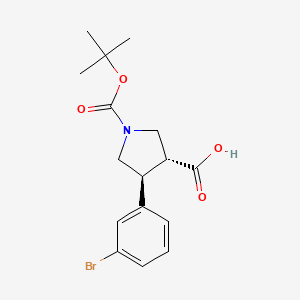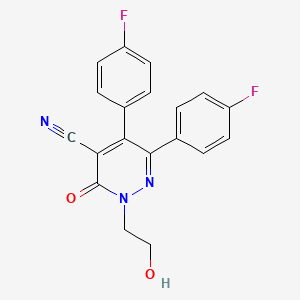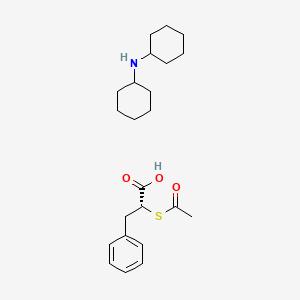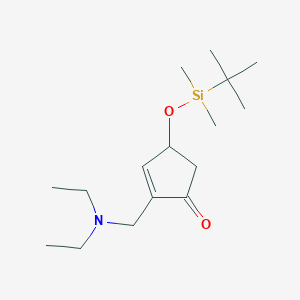
L-蛋氨酸-13C5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Methionine-13C5, also known as 13C-Methionine, is an essential amino acid used in the synthesis of proteins. It is a naturally occurring isotope of the amino acid methionine, which is found in all living organisms. It has been used extensively in scientific research for its ability to provide a stable and reliable source of labeled carbon for metabolic studies. 13C-Methionine has been used in a variety of studies ranging from metabolic studies to cancer research.
科学研究应用
核磁共振研究
L-蛋氨酸-13C5 经常用于基于核磁共振的研究 {svg_1}. 这些研究旨在探究生物大分子结构、动力学和结合 {svg_2}. This compound 中富集的碳-13 同位素使其特别适用于这类研究,因为它们在核磁共振光谱学中提供更强的信号。
蛋白质表达研究
This compound 可用于蛋白质表达研究 {svg_3}. 通过将其掺入细胞的生长培养基中,研究人员可以追踪蛋氨酸掺入新合成的蛋白质。这可以提供有关蛋白质合成速率和动力学的有价值信息。
分析技术中的内标
This compound 可用作内标,用于使用各种分析技术分析人血浆和血清中的氨基酸 {svg_4}. 使用内标可以提高这些分析的准确性和可靠性。
作用机制
Target of Action
L-Methionine-13C5 is a variant of L-Methionine, an essential amino acid for human development . The primary targets of L-Methionine are the enzymes involved in its metabolic pathways, including methionine synthases . These enzymes play a crucial role in various biological functions, such as protein synthesis and methylation processes .
Mode of Action
L-Methionine-13C5, like its non-isotopic counterpart, interacts with its target enzymes to participate in various biochemical reactions. For instance, it is a precursor to L-cysteine . The metabolism of high doses of certain substances in the liver can lead to decreased levels of hepatic glutathione and increased oxidative stress. L-Methionine, being a precursor to L-cysteine, can help replenish these glutathione levels .
Biochemical Pathways
L-Methionine is involved in several biochemical pathways. It is used for protein synthesis and the formation of several important compounds, including S-adenosylmethionine (SAMe), L-homocysteine, L-cysteine, taurine, and sulfate . SAMe, for instance, is a universal methyl donor for almost 100 different substrates, including DNA, RNA, hormones, proteins, and lipids .
Pharmacokinetics
The pharmacokinetics of L-Methionine-13C5 would be expected to be similar to that of L-Methionine. Generally, amino acids like L-Methionine are absorbed in the small intestine, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The action of L-Methionine-13C5 leads to various molecular and cellular effects. It plays a crucial role in growth and tissue repair. It is also involved in the detoxification of harmful substances in the liver, acting as a hepatoprotectant .
安全和危害
生化分析
Biochemical Properties
L-Methionine-13C5 plays a crucial role in various biochemical reactions. As an essential amino acid, it is involved in protein synthesis and interacts with a variety of enzymes and proteins . The nature of these interactions is largely determined by the compound’s chemical structure, particularly its methylthio side chain .
Cellular Effects
L-Methionine-13C5 influences various types of cells and cellular processes. It is integral to cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects can be observed in its role in the synthesis of proteins, its involvement in the methionine cycle, and its contribution to the production of the antioxidant glutathione .
Molecular Mechanism
At the molecular level, L-Methionine-13C5 exerts its effects through several mechanisms. It binds to biomolecules, influences enzyme activity, and induces changes in gene expression . These effects are largely due to the compound’s role as a methyl donor in various biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Methionine-13C5 can change over time. The compound is stable and does not degrade rapidly . Long-term effects on cellular function have been observed in in vitro and in vivo studies, highlighting the compound’s role in maintaining cellular health and function .
Dosage Effects in Animal Models
The effects of L-Methionine-13C5 vary with different dosages in animal models. While the compound is essential for normal growth and development, excessive amounts can lead to adverse effects . These effects are typically observed at high doses and can include metabolic disturbances and oxidative stress .
Metabolic Pathways
L-Methionine-13C5 is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . Key pathways include the methionine cycle and the transsulfuration pathway, which are critical for amino acid metabolism and the production of glutathione .
Transport and Distribution
L-Methionine-13C5 is transported and distributed within cells and tissues through specific transporters . Its distribution is influenced by its interactions with binding proteins and its role in various biochemical reactions .
Subcellular Localization
The subcellular localization of L-Methionine-13C5 is determined by its role in various cellular processes . It is found in all cellular compartments, reflecting its ubiquitous role in cellular metabolism .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for L-Methionine-13C5 involves the incorporation of five carbon-13 isotopes into the methionine molecule. This can be achieved through a multi-step synthesis pathway starting from commercially available starting materials.", "Starting Materials": [ "L-Homoserine lactone", "Methyl acrylate", "Sodium borohydride", "Sodium cyanoborohydride", "13C-labeled formaldehyde", "Hydrogen chloride", "Sodium hydroxide", "L-Methionine" ], "Reaction": [ "Step 1: Condensation of L-Homoserine lactone with methyl acrylate in the presence of sodium borohydride to form a beta-hydroxy ester intermediate.", "Step 2: Reduction of the beta-hydroxy ester intermediate with sodium cyanoborohydride to form a beta-amino ester intermediate.", "Step 3: Alkylation of the beta-amino ester intermediate with 13C-labeled formaldehyde in the presence of hydrogen chloride to form a 13C-labeled beta-amino aldehyde intermediate.", "Step 4: Reduction of the 13C-labeled beta-amino aldehyde intermediate with sodium borohydride to form a 13C-labeled beta-amino alcohol intermediate.", "Step 5: Cyclization of the 13C-labeled beta-amino alcohol intermediate with sodium hydroxide to form a 13C-labeled thiazolidine intermediate.", "Step 6: Hydrolysis of the 13C-labeled thiazolidine intermediate with sodium hydroxide to form L-Methionine-13C5." ] } | |
CAS 编号 |
202326-57-6 |
分子式 |
¹³C₅H₁₁NO₂S |
分子量 |
154.17 |
同义词 |
(S)-2-Amino-4-(methylthio)butanoic Acid-13C5; Cymethion-13C5; S-Methyl-L-momocysteine-13C5; L-α-Amino-γ-methylthiobutyric Acid-13C5; Methionine-13C5; NSC 22946-13C5; S-Methionine-13C5; S-Methyl-L-homocysteine-13C5; h-Met-oh-13C5; l-Methionine-13C5; α |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,3S,5S)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1142285.png)

